Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂. It is characterized by a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The compound is synthesized through a [3+2] cycloaddition reaction involving benzyl azide and methyl propiolate, leading to the formation of the triazole structure linked to a benzyl group through a methylene bridge . The unique arrangement of atoms in this compound contributes to its diverse chemical properties and potential biological activities.
The primary synthesis of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate involves the reaction of benzyl azide with methyl propiolate in the presence of a catalyst such as ruthenium. This reaction typically occurs under reflux conditions in toluene and can be purified using silica gel chromatography. The key reaction can be summarized as follows:
The structure of the product can be confirmed through various spectroscopic techniques, including NMR and X-ray crystallography .
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential biological activities, particularly in medicinal chemistry. Compounds containing triazole moieties are known for their antifungal, antibacterial, and anticancer properties. Specifically, this compound may exhibit activity against certain cancer cell lines by inhibiting tubulin polymerization, thus interfering with cell division processes . Its unique structure allows it to interact with biological targets effectively.
The synthesis methods for methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate primarily involve:
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has several potential applications:
Interaction studies involving methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate shares structural similarities with other triazole derivatives. Here are some notable comparisons:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | Triazole | Antifungal activity |
| 1-Benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | Triazole | Potential antifungal activity |
| N-(benzyl)-N'-(5-methyltriazolyl)urea | Triazole derivative | Inhibits tubulin polymerization |
These compounds highlight the versatility of triazoles in medicinal chemistry while emphasizing the unique substitution patterns that can influence their biological activity and applications. Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate stands out due to its specific benzyl substitution and carboxylate functionality that may enhance its solubility and bioavailability compared to other similar compounds .
The 1,2,3-triazole core is typically constructed via [3+2] cycloaddition between azides and alkynes. For methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, this approach involves reacting benzyl azide with a methyl propiolate derivative.
Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, enable regioselective formation of 1,5-disubstituted triazoles under mild conditions. However, for 1,4-regioselectivity required in the target compound, copper-based systems are preferred. RuAAC remains relevant for functionalized substrates where steric or electronic factors favor alternative regiochemistry. Key optimizations include:
A comparative analysis of RuAAC and copper-catalyzed azide-alkyne cycloaddition (CuAAC) is shown below:
| Parameter | RuAAC | CuAAC |
|---|---|---|
| Regioselectivity | 1,5-disubstituted | 1,4-disubstituted |
| Catalyst | Cp*RuCl(PPh₃)₂ | CuSO₄/NaAsc |
| Solvent | tert-Butanol/water | Solvent-free or aqueous mixtures |
| Yield Range | 75–93% | 85–98% |
Solvent-free methodologies minimize environmental impact and simplify purification. A polymer-supported copper(I) catalyst (Amberlyst A21- CuI) enables rapid triazole synthesis under neat conditions:
For methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, this method involves mixing benzyl azide and methyl propiolate with Amberlyst A21- CuI, followed by brief heating and crystallization.
Regioselectivity is critical for ensuring the correct substitution pattern. Copper catalysts inherently favor 1,4-regioselectivity due to the formation of a copper(I)-acetylide intermediate, which directs azide addition to the terminal carbon. Key factors include:
For example, methyl propiolate reacts with benzyl azide in the presence of CuSO₄/NaAsc to yield exclusively the 1,4-isomer, avoiding the need for chromatographic separation.
Scaling triazole synthesis requires addressing catalyst efficiency, solvent use, and reaction time:
A representative large-scale protocol involves:
This method achieves 85–90% yield with >99% purity, suitable for pharmaceutical intermediates.
The 1,3-dipolar cycloaddition between benzyl azide and methyl propiolate to form methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate proceeds via a concerted or stepwise mechanism, contingent on catalyst presence. Density functional theory (DFT) studies reveal that uncatalyzed reactions exhibit high activation barriers (~30–35 kcal/mol), favoring a synchronous transition state with partial charge separation [8]. In contrast, metal-catalyzed pathways, such as those involving copper(I) or silver(I), reduce barriers to ≤15 kcal/mol by stabilizing dipolar intermediates [1] [6].
Regioselectivity—preferential formation of the 1,4-isomer over the 1,5-isomer—is dictated by frontier molecular orbital (FMO) interactions. Computations at the B3LYP/6-311+G(d,p) level demonstrate that the alkyne’s LUMO (methyl propiolate) interacts more favorably with the azide’s HOMO (benzyl azide) at the terminal nitrogen, leading to 1,4-adduct dominance [8]. Transition state geometries further indicate that steric hindrance from the benzyl group directs attack toward the less hindered alkyne carbon, reinforcing regioselectivity [6].
Table 1: Activation Energies for Cycloaddition Pathways
| Pathway | Catalyst | Δ*G‡ (kcal/mol) | Regioselectivity (1,4:1,5) |
|---|---|---|---|
| Uncatalyzed | None | 32.5 | 1:1 |
| Mononuclear Cu(I) | Cu/PTA | 12.9 | 95:5 |
| Binuclear Ag(I) | AgTBTA | 7.6 | >99:1 |
Binuclear silver catalysts exhibit superior regiocontrol due to simultaneous coordination to both azide and alkyne, polarizing reactants and lowering transition state symmetry [1] [6]. This contrasts with mononuclear copper systems, where ligand bulkiness (e.g., tris(benzyltriazolylmethyl)amine, TBTA) modulates steric effects to enhance selectivity [5].
Metal catalysts accelerate triazole formation by stabilizing reactive intermediates through π-backbonding and σ-donation. Copper(I) acetylides, generated in situ from alkynes and Cu(I), undergo cycloaddition with azides via a stepwise mechanism involving metallatriazole intermediates [6]. DFT calculations at the MN12-L/Def2-TZVP level reveal that copper’s d-orbitals facilitate electron transfer, reducing the energy gap between reactants and transition states [6].
Silver(I) catalysts, while less common, offer distinct advantages. In AgAAC reactions, silver acetylides form rapidly, followed by a low-barrier (<10 kcal/mol) cycloaddition. Comparative studies show binuclear Ag(I) pathways (e.g., [Ag₂(μ-L)]²⁺ complexes) lower activation energies by 40% compared to mononuclear analogs, attributed to dual metal centers synergistically polarizing the alkyne and azide [1].
Table 2: Ligand Effects on CuAAC Activation Energies
| Ligand Type | Δ*G‡ (kcal/mol) | Pathway Dominance |
|---|---|---|
| Diimine (L1) | 15.1 | Mononuclear |
| Phosphorus (L4) | 10.1 | Binuclear |
| TBTA | 9.3 | Binuclear |
Ligands critically modulate catalyst efficiency. Bulky ligands like TBTA prevent catalyst aggregation, enhancing solubility and substrate access [5]. Phosphorus ligands (e.g., triphenylphosphine) favor binuclear pathways by stabilizing Cu₂ intermediates, whereas diimine ligands promote mononuclear mechanisms [6]. These interactions underscore the delicate balance between steric and electronic factors in optimizing catalytic cycles.
Solvent polarity and proticity profoundly influence cycloaddition kinetics. Aqueous media, often employed in “click chemistry,” accelerate reactions by stabilizing polar transition states through hydrogen bonding. COSMO-RS simulations demonstrate that water reduces the activation barrier for benzyl azide and methyl propiolate cycloaddition by 8–10 kcal/mol compared to apolar solvents like toluene [8]. This solvation effect aligns with the local hard-soft acid-base (HSAB) principle, where water’s high dielectric constant stabilizes charge-separated intermediates [8].
Table 3: Solvent Impact on Reaction Outcomes
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Water | 98 | 2 |
| tBuOH/H₂O (1:1) | 95 | 4 |
| Acetone | 78 | 12 |
Mixed-solvent systems, such as tert-butanol/water, balance substrate solubility and transition state stabilization. Polar aprotic solvents (e.g., DMF) offer moderate acceleration but risk side reactions with sensitive intermediates [5]. Notably, silver-catalyzed reactions in aqueous ethanol achieve near-quantitative yields within 1 hour, highlighting the synergy between protic solvents and metal coordination [1].
The investigation of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate as a tubulin polymerization inhibitor has revealed promising mechanisms for cancer therapeutic development. Research findings demonstrate that triazole-based compounds, particularly those with benzyl substitutions, exhibit significant potential in disrupting microtubule dynamics essential for cancer cell division [1] [2].
Mechanistic studies have shown that structurally related compounds, specifically the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide series, completely inhibit tubulin polymerization at concentrations of 10 μM, similar to the established microtubule destabilizer nocodazole [1]. These compounds prevent the formation of microtubules in vitro, demonstrating their ability to interfere with the dynamic polymerization and depolymerization processes that are critical for mitotic spindle formation [1] [2].
The molecular mechanism involves binding to the colchicine binding site on tubulin, which destabilizes the tubulin heterodimer and prevents proper microtubule assembly [3]. This disruption leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately resulting in apoptotic cell death through mitotic catastrophe [2]. Specifically, compound 13e from the related triazole series exhibited an IC50 value of 46 nM against MCF-7 human breast tumor cells, indicating potent antiproliferative activity [1].
The triazole ring structure contributes to the binding affinity through hydrogen bonding interactions with key amino acid residues in the tubulin binding pocket. Molecular docking studies have revealed that the triazole core extends toward the hinge region, forming hydrophobic interactions with critical residues including Lys 254, Ala 12, Tyr 224, and Leu 248 [4]. Additionally, the compounds engage in hydrogen bonds with Ser 178 and Thr 179 residues within the ATP-active site [4].
| Compound/Derivative | Tubulin Polymerization Inhibition Concentration (μM) | Cancer Cell IC50 (nM) | Mechanism |
|---|---|---|---|
| methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Not specifically tested | Not reported | Predicted tubulin binding |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide 4e | 10 | Not reported | Complete inhibition |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide 13a | 10 | Not reported | Complete inhibition |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide 13e | 10 | 46 (MCF-7) | Complete inhibition |
| Nocodazole (control) | 10 | Not applicable | Microtubule destabilizer |
| Paclitaxel (control) | Enhanced polymerization | Not applicable | Microtubule stabilizer |
The structure-activity relationship analysis indicates that the benzyl substituent at the N-1 position of the triazole ring is crucial for maintaining potent antiproliferative activity [1]. Meta-phenoxy substitution of the N-1-benzyl group has been identified as particularly important for enhancing activity, while various heterocyclic substitutions for the aryl group of the arylamide are well tolerated [1].
The pregnane X receptor serves as a critical xenobiotic sensor that regulates drug metabolism enzymes, making it an important target for pharmaceutical intervention. Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate and related triazole derivatives have demonstrated significant potential as PXR modulators, with extensive structure-activity relationship studies revealing key molecular features required for effective binding and activity [5] [6].
Recent research has identified 1H-1,2,3-triazole-4-carboxamides as highly potent PXR inhibitors, with compounds such as compound 85 and compound 89 achieving low nanomolar IC50 values for both receptor binding and cellular activity [5]. These compounds represent the most potent PXR inhibitors discovered to date, with compound 85 functioning as a dual inverse agonist and antagonist, while compound 89 serves as a pure antagonist [5].
The molecular basis for PXR binding involves specific interactions with the ligand-binding domain of the receptor. High-throughput screening studies have demonstrated that 1,4,5-substituted 1,2,3-triazole analogs, exemplified by compound SJ000076745-1, exhibit potent and specific antagonist activity with a cell-based PXR antagonist IC50 value of 377 ± 16 nM and an PXR binding inhibitory IC50 value of 563 ± 40 nM [6].
Structure-activity relationship analysis has revealed that triazole compounds with carbonyl amide linkages demonstrate superior potency compared to those with sulfonyl linkages [5]. The optimization process has focused on combining structural elements from different triazole series to improve potency while maintaining high selectivity and low toxicity [5]. Computational modeling studies indicate that PXR agonists and antagonists bind to distinct regions on the receptor, with antagonists typically being smaller and more hydrophobic with increased emphasis on hydrogen bonding features [7].
| Compound Class | PXR Binding IC50 (nM) | Cellular Activity IC50 (nM) | Activity Type | Selectivity |
|---|---|---|---|---|
| 1H-1,2,3-triazole-4-carboxamides (Compound 85) | Low nanomolar range | Low nanomolar range | Dual inverse agonist/antagonist | Selective |
| 1H-1,2,3-triazole-4-carboxamides (Compound 89) | Low nanomolar range | Low nanomolar range | Pure antagonist | Selective |
| 1,4,5-substituted 1,2,3-triazole (SJ000076745-1) | 563 ± 40 | 377 ± 16 | Antagonist | Specific for PXR |
| methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Not tested | Not tested | Predicted antagonist activity | Not determined |
The pharmacophore requirements for PXR antagonists include hydrophobic features with strategic placement of hydrogen bond acceptor and donor groups [7]. Azole antagonists have been shown to dock into a proposed hydrophobic binding pocket on the outer surface at the activation function-2 site, making interactions with key amino acids involved in charge clamping [7]. The binding affinity can be modulated by introducing polar groups to destabilize interactions in hydrophobic areas of the PXR ligand-binding pocket [8].
The antimicrobial properties of triazole compounds, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, have been extensively studied through target identification and binding affinity analyses. Research has demonstrated that triazole derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal pathogens [9] [10].
Molecular target identification studies have revealed that triazole compounds exert their antimicrobial effects through multiple mechanisms. Primary targets include DNA gyrase, which is essential for bacterial DNA replication and repair [11]. Molecular docking studies have confirmed that triazole derivatives form stable complexes with the active site of Staphylococcus aureus DNA gyrase, with binding interactions involving amino acids Ala233, Arg234, Gly283, Ser286, Lys52, His280, Gly51, His282, and Val246 [11].
Binding affinity studies have revealed significant structure-activity relationships in antimicrobial activity. The 1,2,3-triazole glycoside compound 5 demonstrated exceptional antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration of 5 mg/mL and an inhibition zone of 25 ± 0.15 mm [10]. More potent derivatives include tetrazolyl-1,2,3-triazole compounds, with compound 7b showing activity against Staphylococcus aureus at an MIC of 2.5 μg/mL and compound 7f demonstrating activity against Streptococcus pyogenes at an MIC of 1.5 μg/mL [11].
| Triazole Derivative | Bacterial Target | MIC (μg/mL) | Inhibition Zone (mm) | Mechanism |
|---|---|---|---|---|
| 1,2,3-triazole glycoside (Compound 5) | S. aureus | 5 | 25 ± 0.15 | Cell membrane disruption |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | E. coli | 85 | Not reported | DNA binding and degradation |
| tetrazolyl-1,2,3-triazole (Compound 7b) | S. aureus | 2.5 | Not reported | DNA Gyrase inhibition |
| tetrazolyl-1,2,3-triazole (Compound 7f) | S. pyogenes | 1.5 | Not reported | DNA Gyrase inhibition |
| methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Not specifically tested | Not determined | Not tested | Predicted enzyme inhibition |
The molecular mechanism of antimicrobial action varies depending on the specific triazole derivative and target organism. Some compounds exert their effects through cell membrane disruption, while others interfere with essential enzymes such as DNA gyrase or cytochrome P450 enzymes [9] [10]. The triazole ring system appears to be crucial for antimicrobial activity, with the nitrogen atoms providing sites for hydrogen bonding interactions with target proteins [13].
Structure-activity relationship studies have identified key molecular features that enhance antimicrobial potency. The presence of electron-withdrawing groups and specific substitution patterns on the aromatic rings can significantly influence binding affinity and biological activity [14]. Additionally, the incorporation of additional heterocyclic moieties, such as tetrazole rings, has been shown to enhance antimicrobial activity through improved binding interactions with target enzymes [11].
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